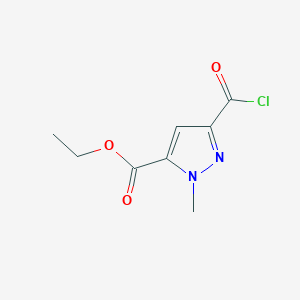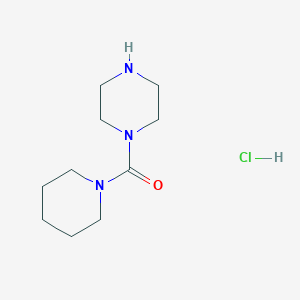
2-(5-methyl-1H-pyrazol-1-yl)butanoic acid
説明
2-(5-Methyl-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C(_8)H(_12)N(_2)O(_2) It features a pyrazole ring substituted with a methyl group at the 5-position and a butanoic acid moiety at the 2-position
作用機序
Target of Action
Similar compounds have been reported to interact with the androgen receptor (ar), suggesting that this compound might also target ar .
Mode of Action
If it indeed targets the AR, it might act as an antagonist, blocking the receptor and preventing its activation . This could result in the inhibition of AR signaling, which is often activated in certain types of cancer cells .
Biochemical Pathways
If it acts as an AR antagonist, it could affect pathways related to androgen signaling. This could have downstream effects on cell growth and proliferation, particularly in cells that are dependent on androgen signaling .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human liver microsomes, which could impact their bioavailability .
Result of Action
If it acts as an AR antagonist, it could potentially inhibit the growth of cells that are dependent on androgen signaling .
生化学分析
Biochemical Properties
Related compounds, such as 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, have been shown to interact with androgen receptors, suggesting potential roles in biochemical reactions .
Cellular Effects
Related compounds have shown anti-proliferative activity against certain cell lines .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated at the 5-position using methyl iodide in the presence of a base like potassium carbonate.
Butanoic Acid Attachment: The final step involves the attachment of the butanoic acid moiety. This can be achieved through a nucleophilic substitution reaction where the pyrazole nitrogen attacks a butanoic acid derivative, such as butanoyl chloride, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming a carboxylic acid.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Halogenating agents like bromine (Br(_2)) or chlorinating agents like thionyl chloride (SOCl(_2)).
Major Products:
Oxidation: 2-(5-carboxy-1H-pyrazol-1-yl)butanoic acid.
Reduction: 2-(5-methyl-1H-pyrazol-1-yl)butanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
2-(5-Methyl-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
類似化合物との比較
2-(1H-pyrazol-1-yl)butanoic acid: Lacks the methyl group at the 5-position, which can significantly alter its reactivity and biological activity.
2-(3-methyl-1H-pyrazol-1-yl)butanoic acid: Methyl group is at the 3-position, affecting the compound’s steric and electronic properties.
2-(5-ethyl-1H-pyrazol-1-yl)butanoic acid: Ethyl group instead of a methyl group, leading to different physical and chemical properties.
Uniqueness: 2-(5-Methyl-1H-pyrazol-1-yl)butanoic acid is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its binding affinity to biological targets and its overall chemical reactivity. This makes it a valuable compound for targeted synthesis and application in various fields.
特性
IUPAC Name |
2-(5-methylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7(8(11)12)10-6(2)4-5-9-10/h4-5,7H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVOMGRDUQKIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=CC=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole](/img/structure/B3376019.png)


![6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3376035.png)


![5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3376056.png)
![[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B3376058.png)



![1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate](/img/structure/B3376077.png)


